molecular formula C6H16Cl2N2 B2669570 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride CAS No. 2089255-04-7

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2669570
CAS No.: 2089255-04-7
M. Wt: 187.11
InChI Key: UEVWVDZEFHEMOO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is commonly used in research and industrial applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

2-pyrrolidin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVWVDZEFHEMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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